molecular formula C33H34N6O6 B600932 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil CAS No. 1185255-99-5

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil

Numéro de catalogue: B600932
Numéro CAS: 1185255-99-5
Poids moléculaire: 610.68
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Discovery

The identification and characterization of this compound emerged from comprehensive impurity profiling studies conducted during the development and manufacturing optimization of candesartan cilexetil pharmaceutical products. The compound was first documented in scientific literature as a process-related impurity arising during specific synthetic pathways employed in the manufacture of the parent drug substance. Initial discovery occurred through liquid chromatography hyphenated to high-resolution mass spectrometry investigations, which revealed the presence of this previously unreported structural variant during routine quality control analyses.

The historical development of analytical methods for this impurity can be traced through various pharmacopeial updates and regulatory guidance documents. The European Medicines Agency and other regulatory bodies have systematically addressed the characterization requirements for this substance, leading to its formal inclusion in European Pharmacopoeia monographs as Impurity C. Analytical method development has progressed significantly since its initial identification, with researchers establishing validated high-performance liquid chromatography procedures capable of quantitative determination at trace levels.

Table 1: Historical Milestones in this compound Research

Year Milestone Reference
2010-2013 Initial identification in impurity profiling studies
2013 First structural characterization and database entry
2016 Development of validated analytical methods
2018 Process formation mechanism elucidation
2025 Updated pharmacopeial standards and specifications

The scientific community's understanding of this impurity has evolved through systematic investigations employing advanced analytical techniques including liquid chromatography-mass spectrometry time-of-flight analysis and nuclear magnetic resonance spectroscopy. These studies have provided comprehensive insights into the formation pathways and structural characteristics that distinguish this compound from other related substances in the candesartan family.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, resulting in the full chemical name: (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate. This comprehensive nomenclature reflects the complex structural features including the cyclohexyloxycarbonyl ester moiety, the biphenyl system with attached tetrazole ring, and the benzimidazole core structure that characterizes this pharmaceutical impurity.

Alternative nomenclature systems have been employed across different regulatory frameworks and analytical contexts. The compound is variously designated as Candesartan Cilexetil N1-Ethyl Amide, Candesartan Cilexetil O-Desethyl N1-Ethyl Impurity, and 2-Desethoxy-2-Hydroxy-1H-N1-Ethyl Candesartan Cilexetil in different technical documents. These alternative names reflect specific structural modifications or analytical contexts in which the compound has been characterized.

Table 2: Nomenclature Classification of this compound

Classification System Designation Context
Chemical Abstracts Service 1185255-99-5 Primary identification number
European Pharmacopoeia Candesartan Cilexetil EP Impurity C Regulatory standard
United States Pharmacopeia Related Compound designation Analytical reference
International Union of Pure and Applied Chemistry (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate Systematic nomenclature

The molecular classification places this compound within the benzimidazole derivative family, specifically as a substituted benzimidazole carboxylate ester. The presence of the tetrazole moiety connects it to the broader class of angiotensin receptor blocker impurities, while the specific ethylation pattern distinguishes it from other structurally related compounds in this therapeutic category.

The stereochemical designation (1RS) indicates the presence of a chiral center at the ethyl ester position, reflecting the racemic nature of this compound as typically encountered in pharmaceutical manufacturing processes. This stereochemical complexity has implications for analytical method development and regulatory specifications.

Relationship to Candesartan Cilexetil

The structural relationship between this compound and its parent compound candesartan cilexetil represents a critical aspect of understanding this impurity's formation and significance. Candesartan cilexetil, bearing the molecular formula C33H34N6O6, serves as the prodrug form administered orally, which undergoes hydrolysis to release the active metabolite candesartan during gastrointestinal absorption. The impurity differs from the parent compound through specific structural modifications involving the tetrazole ring system and ethyl substitution patterns.

The formation mechanism of this impurity has been elucidated through detailed process chemistry investigations. Research has demonstrated that the compound arises through N-alkylation reactions during the synthetic sequence, specifically involving intermolecular alkylation at the tetrazole nitrogen position. This process-related formation pathway explains the consistent appearance of this impurity in commercial preparations manufactured using conventional synthetic routes.

Comparative structural analysis reveals that while the parent compound candesartan cilexetil contains a 2H-tetrazole ring system, the impurity features a 1-ethyl-1H-tetrazole modification. This structural variation results from selective ethylation at the N-1 position of the tetrazole ring, creating a distinct chemical entity with different physicochemical properties and analytical behavior compared to the parent drug substance.

Table 3: Structural Comparison Between Candesartan Cilexetil and Its Impurity

Property Candesartan Cilexetil This compound
Molecular Formula C33H34N6O6 C33H34N6O6
Molecular Weight 610.67 g/mol 610.7 g/mol
Tetrazole Substitution 2H-tetrazole 1-ethyl-1H-tetrazole
Chemical Abstracts Service Number 145040-37-5 1185255-99-5
Pharmacological Activity Active prodrug Pharmaceutical impurity

The analytical separation of this impurity from the parent compound requires sophisticated chromatographic conditions due to their structural similarities. High-performance liquid chromatography methods typically employ gradient elution systems with acetonitrile and aqueous phases containing trifluoroacetic acid to achieve adequate resolution. The relative retention time of the impurity compared to candesartan cilexetil has been established as approximately 2.0 under standard analytical conditions.

Degradation studies have revealed that both the parent compound and this impurity exhibit similar stability profiles under various stress conditions, with hydrolytic degradation representing the primary pathway for both substances. However, the impurity demonstrates distinct fragmentation patterns under mass spectrometric analysis, enabling definitive identification and quantification in complex pharmaceutical matrices.

Significance as a Pharmaceutical Impurity

The significance of this compound as a pharmaceutical impurity extends beyond its mere presence in commercial preparations to encompass critical aspects of drug quality, safety assessment, and regulatory compliance. This compound represents a class of process-related impurities that exemplify the challenges faced in modern pharmaceutical manufacturing, where complex synthetic pathways can generate structurally related byproducts requiring comprehensive characterization and control.

Regulatory authorities have established specific limits for this impurity based on threshold of toxicological concern principles, reflecting current understanding of impurity safety assessment methodologies. The calculated limit of 46.88 micrograms per gram for this impurity in candesartan cilexetil drug substance represents a scientifically justified threshold that balances analytical practicality with safety considerations. This specification has been incorporated into pharmacopeial standards and regulatory guidance documents governing the quality control of angiotensin receptor blocker preparations.

The analytical challenges associated with this impurity have driven significant advances in pharmaceutical analytical chemistry. Development of ultra-high-pressure liquid chromatography methods specifically designed for this compound has enabled detection limits approaching 0.05 percent relative to the main component, representing state-of-the-art sensitivity for pharmaceutical impurity analysis. These analytical capabilities have become essential for ensuring compliance with increasingly stringent regulatory requirements.

Table 4: Regulatory Specifications for this compound

Specification Type Limit Regulatory Framework Reference
Individual Impurity Limit 0.15% European Pharmacopoeia
Threshold of Toxicological Concern 46.88 μg/g International Council for Harmonisation
Detection Limit 0.05% United States Pharmacopeia
Quantification Limit 0.10% General analytical practice

The broader significance of this impurity extends to its role as a model compound for understanding impurity formation mechanisms in angiotensin receptor blocker manufacturing. The N-alkylation pathway responsible for its formation has been identified as a general concern across multiple compounds in this therapeutic class, leading to enhanced process control strategies and analytical surveillance programs. This understanding has informed manufacturing process modifications designed to minimize impurity formation while maintaining overall synthetic efficiency.

Propriétés

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGBAMTUFHKMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185255-99-5
Record name 2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185255995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DESETHOXY-2-OXO-1H-1-ETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3705I533V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Formation During Candesartan Cilexetil Synthesis

2-Desethoxy-2-hydroxy-1H-1-ethyl candesartan cilexetil is primarily observed as a byproduct in the final stages of candesartan cilexetil synthesis. For example, during the alkaline hydrolysis of intermediates, incomplete esterification or unintended hydrolysis of the ethoxy group can lead to its formation. In one patented method, the reaction of 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid with cyclohexyl chloroethyl carbonate under basic conditions (e.g., NaOH or KOH) may result in partial de-ethoxylation, yielding the hydroxyl derivative.

Controlled Hydrolysis of Candesartan Cilexetil

Deliberate synthesis of this compound involves the selective hydrolysis of the ethoxy group in candesartan cilexetil. A reported approach utilizes a mixture of water and polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at elevated temperatures (50–80°C) to replace the ethoxy moiety with a hydroxyl group. The reaction is typically monitored via high-performance liquid chromatography (HPLC) to ensure specificity.

Key Reaction Conditions and Optimization

The table below summarizes critical parameters influencing the formation or isolation of this compound:

Parameter Optimal Range Impact on Yield/Purity
Temperature50–80°CHigher temperatures accelerate hydrolysis but risk over-degradation.
Solvent SystemDMF/H<sub>2</sub>O (3:1)Polar solvents enhance solubility of intermediates.
Reaction Time4–6 hoursProlonged duration increases impurity formation.
Base Catalyst0.1 M NaOHStrong bases improve hydrolysis efficiency.

Analytical Characterization

Spectroscopic Identification

  • NMR Analysis : The <sup>1</sup>H-NMR spectrum exhibits a singlet at δ 5.2 ppm corresponding to the hydroxyl proton, absent in the parent compound.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 610.66 ([M+H]<sup>+</sup>), consistent with the molecular formula C<sub>33</sub>H<sub>34</sub>N<sub>6</sub>O<sub>6</sub>.

Chromatographic Purity Assessment

Reverse-phase HPLC methods using C18 columns (mobile phase: acetonitrile/0.1% phosphoric acid) achieve baseline separation of the impurity from candesartan cilexetil, with a retention time of 8.2 minutes.

Industrial-Scale Purification Strategies

Crystallization Techniques

Recrystallization from chloroform-methanol mixtures (9:1 v/v) at 0–5°C yields this compound with >98% purity. The low solubility in chloroform at reduced temperatures facilitates selective crystallization.

Chromatographic Resolution

Silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1) effectively isolates this impurity from reaction mixtures, though scalability remains a challenge due to high solvent consumption .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Applications

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil is primarily studied for its role as an impurity in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used for treating hypertension. Its applications include:

  • Quality Control in Drug Manufacturing :
    • As an impurity, it serves as a reference standard for analytical testing to ensure the purity of Candesartan formulations. Regulatory bodies require the identification and quantification of impurities to maintain drug safety and efficacy.
  • Research on Drug Metabolism :
    • Investigating the metabolic pathways involving this compound can provide insights into how similar drugs are processed in the body, which is crucial for understanding their pharmacokinetics and pharmacodynamics.
  • Development of Novel Therapeutics :
    • Research into the structure-activity relationship (SAR) of this compound may lead to the development of new antihypertensive agents with improved efficacy or reduced side effects.

Studies have indicated that derivatives of Candesartan exhibit various biological activities, including:

  • Antihypertensive Effects : As part of the candesartan family, this compound may contribute to lowering blood pressure through angiotensin II receptor blockade.
  • Neuroprotective Properties : Some studies suggest that angiotensin receptor blockers may have protective effects against neurodegenerative diseases, warranting further exploration of this compound's potential in neurological contexts.

Mécanisme D'action

The mechanism of action of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil is related to its role as an impurity of candesartan cilexetil. Candesartan cilexetil works by blocking the angiotensin II receptor, which leads to vasodilation and reduced blood pressure. The impurity itself may not have significant pharmacological effects but is important for understanding the overall safety and efficacy of the drug.

Comparaison Avec Des Composés Similaires

Structural Analogs and Impurities of Candesartan Cilexetil

The following table summarizes key structural and functional differences between 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Role/Designation
This compound C₃₃H₃₄N₆O₆ 610.66 Hydroxy at C2, ethyl at N-1 1185255-99-5 EP Impurity C
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil C₃₃H₃₄N₆O₆ 610.66 Hydroxy at C2, ethyl at N-2 1185256-03-4 EP Impurity D
Candesartan Cilexetil Methoxy Analogue Not specified Not specified Methoxy (-OCH₃) at C2 1026042-12-5 Methoxy Analog
USP Related Compound B C₃₁H₃₀N₆O₆ 582.61 Hydroxy and oxo groups at C2 and C3 Not provided USP Impurity B
Deuterated Analog (d5) C₃₃H₂₉D₅N₆O₆ 615.69 Deuterium atoms at ethyl and tetrazole groups 1246819-36-2 Isotopic Standard

Pharmacological and Physicochemical Properties

  • Receptor Affinity :
    • Candesartan (active metabolite of Candesartan Cilexetil) has >10,000-fold selectivity for AT1 over AT2 receptors . Structural modifications in impurities reduce binding affinity due to altered substituents (e.g., hydroxyl instead of ethoxy) .
  • Solubility :
    • Candesartan Cilexetil is poorly water-soluble (). Impurities like 2-Desethoxy-2-hydroxy derivatives exhibit similar hydrophobicity but slightly increased polarity due to hydroxyl groups .
  • Stability :
    • Hydrolysis of the ethoxy group in the parent compound generates 2-hydroxy impurities under acidic or oxidative conditions .

Analytical Methods for Differentiation

  • NMR Spectroscopy : Used to resolve N-1 vs. N-2 ethylation patterns and confirm hydroxyl group placement .
  • HPLC and LC-MS : Deuterated analogs (e.g., d5) enable precise quantification in impurity profiling .
  • Pharmacopeial Standards : USP Related Compound B (hydroxy-oxo derivative) is a reference marker for quality control .

Activité Biologique

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil is a chemical compound related to candesartan cilexetil, an antihypertensive medication that acts as an angiotensin II receptor blocker (ARB). This compound is of interest due to its potential biological activities and implications in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The compound's molecular formula is C33H34N6O6C_{33}H_{34}N_{6}O_{6}, with a molecular weight of approximately 610.67 g/mol. It is characterized by the following structural features:

  • IUPAC Name : 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 1-((2'-(1-ethyl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-hydroxy-1H-benzo[d]imidazole-7-carboxylate
  • CAS Number : 1185255-99-5

Pharmacokinetics

Pharmacokinetic studies reveal that candesartan cilexetil is rapidly absorbed and has a bioavailability ranging from 15% to 40%. The half-life of candesartan varies between 5 to 9 hours, which may be similar for its desethoxy derivative. A recent study assessed the pharmacokinetics and bioequivalence of candesartan cilexetil formulations, indicating that both formulations had comparable absorption rates and safety profiles in healthy volunteers .

Table 1: Summary of Pharmacokinetic Parameters for Candesartan Cilexetil

ParameterValue
Bioavailability15% - 40%
Half-life5 - 9 hours
Maximum Concentration (Cmax)Varies by formulation
Area Under Curve (AUC)Varies by formulation

Biological Activity and Efficacy

Research indicates that candesartan effectively lowers blood pressure and has beneficial effects on heart failure management. While specific studies on the biological activity of this compound are scarce, it is hypothesized that it may exhibit similar antihypertensive properties due to its structural similarity to candesartan.

Case Studies

A notable case study involving candesartan cilexetil involved patients with hypertension and left ventricular dysfunction. The study demonstrated significant reductions in systolic and diastolic blood pressure over a treatment period, alongside improvements in heart function metrics . Although direct evidence for the desethoxy derivative is lacking, it is reasonable to infer potential efficacy based on its relationship with candesartan.

Safety Profile

Clinical trials involving candesartan cilexetil report a favorable safety profile with mild and transient adverse effects. The incidence of serious adverse events was low, suggesting that derivatives like 2-desethoxy might also present a similar safety profile .

Table 2: Adverse Events Associated with Candesartan Cilexetil

Adverse EventIncidence (%)
Dizziness≥10%
Fatigue≥5%
Hypotension≤3%
Renal impairmentRare

Q & A

Q. What are the established synthesis pathways for 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil, and what key intermediates are involved?

The synthesis involves multi-step processes, including the formation of the benzimidazole core and subsequent functionalization. Key intermediates include substituted tetrazole derivatives and biphenylmethyl precursors. Patents highlight the use of cyclohexyl carbonate esterification to enhance stability and bioavailability . Methodologies such as catalytic hydrogenation and regioselective alkylation are critical for ensuring yield and purity.

Q. How is structural elucidation of this compound performed, and what spectroscopic techniques are prioritized?

Structural confirmation relies on nuclear magnetic resonance (NMR) for proton/carbon assignments, high-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., observed m/z 610.254 vs. calculated 610.66), and infrared (IR) spectroscopy to identify functional groups like carboxylic acid esters. SMILES and InChI strings are standardized for cross-referencing (e.g., InChI key: GHOSNRCGJFBJIB-UHFFFAOYSA-N) .

Q. What analytical methods are recommended for quantifying purity and identifying impurities?

High-performance liquid chromatography (HPLC) with UV detection is standard, using columns like C18 and mobile phases containing phosphate buffers (pH ~3.0) for optimal resolution. Purity thresholds exceed 95% (HPLC), with impurity profiling via gradient elution to separate degradation products (e.g., Candesartan Cilexetil Impurity G) .

Advanced Research Questions

Q. How does impurity profiling inform the stability and safety of this compound?

Degradation products (e.g., EP Impurity D) arise from hydrolysis of the ester bond or oxidation of the tetrazole ring. Accelerated stability studies under stress conditions (40°C/75% RH) identify major impurities, which are quantified using LC-MS. Deuterated analogs (e.g., Candesartan Cilexetil-d5) aid in tracing degradation pathways via isotopic labeling .

Q. What methodological challenges arise in studying the compound’s pharmacokinetics, and how are they addressed?

Low aqueous solubility (≤30 mg/mL in DMSO) complicates bioavailability studies. Nanosuspension formulations improve dissolution rates, validated using dynamic light scattering (DLS) for particle size distribution. Pharmacokinetic models incorporate hepatic first-pass metabolism data from cytochrome P450 assays .

Q. How do molecular interactions with the angiotensin II type 1 (AT1) receptor influence its pharmacological efficacy?

Competitive binding assays (e.g., radioligand displacement using [³H]-angiotensin II) demonstrate high AT1 receptor affinity (IC₅₀ < 1 nM). Molecular docking simulations reveal critical hydrogen bonds between the tetrazole group and receptor residues (e.g., Lys199 and His256), explaining its long-acting antagonism .

Q. What protocols ensure stability during storage and handling, given its sensitivity to environmental factors?

Storage at +4°C in amber vials minimizes photodegradation and hydrolysis. Thermal gravimetric analysis (TGA) confirms stability up to 97–99°C. Shipping at room temperature requires desiccants to prevent moisture-induced degradation .

Q. How do contradictions in clinical trial data (e.g., ACCESS study) inform future research on its therapeutic applications?

The ACCESS trial (n=342) reported reduced 12-month mortality in stroke patients, but early termination due to endpoint imbalances necessitates larger phase III studies. Mechanistic studies focus on neurohumoral modulation, particularly AT1 receptor blockade in cerebral ischemia, to reconcile efficacy disparities .

Tables

Key Analytical Parameters Method/Value Reference
Molecular Weight610.66 g/mol
Purity (HPLC)>95%
Solubility in DMSO≤30 mg/mL
Storage Temperature+4°C
Major Degradation PathwayEster hydrolysis
Pharmacological Targets Affinity/IC₅₀ Reference
AT1 Receptor BindingIC₅₀ < 1 nM
Bioavailability EnhancementNanosuspension (DLS: 150–200 nm)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil
Reactant of Route 2
Reactant of Route 2
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.